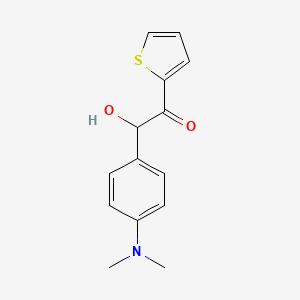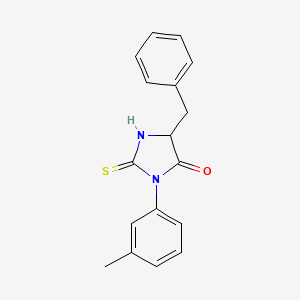![molecular formula C14H9F3N2O6S B11083421 4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide](/img/structure/B11083421.png)
4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfonyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of 4-[(trifluoromethyl)sulfonyl]phenol to introduce the nitro group. This is followed by the coupling of the nitro-substituted phenol with benzoyl chloride under basic conditions to form the benzamide linkage.
Reaction Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Coupling Reaction: Base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and coupling reactions to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or iron powder in acidic conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Reduction of Nitro Group: 4-{2-Amino-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide.
Substitution Reactions: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and sulfonyl groups on biological activity. It may serve as a model compound in the development of new drugs or agrochemicals.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance.
Mechanism of Action
The mechanism by which 4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl and sulfonyl groups can influence the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylsulfonylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-{2-Nitro-4-[(methyl)sulfonyl]phenoxy}benzamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
4-{2-Amino-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in drug design and material science.
Properties
Molecular Formula |
C14H9F3N2O6S |
|---|---|
Molecular Weight |
390.29 g/mol |
IUPAC Name |
4-[2-nitro-4-(trifluoromethylsulfonyl)phenoxy]benzamide |
InChI |
InChI=1S/C14H9F3N2O6S/c15-14(16,17)26(23,24)10-5-6-12(11(7-10)19(21)22)25-9-3-1-8(2-4-9)13(18)20/h1-7H,(H2,18,20) |
InChI Key |
QVINSOLYTBDSSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-bis(4-chlorophenyl)-7,7-dimethyl-4-(propan-2-yl)hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran](/img/structure/B11083339.png)
![N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11083340.png)
![2-[4-(1,3-Benzoxazol-2-yl)-2,5-dichlorophenyl]-1,3-benzoxazole](/img/structure/B11083347.png)
![morpholin-4-yl(2-{[(Z)-morpholin-4-yl(phenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanethione](/img/structure/B11083355.png)
![9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B11083361.png)

![3-(3,4-diethoxyphenyl)-2-nitro-3H-benzo[f]chromene](/img/structure/B11083374.png)
![3,3'-[(Phenylimino)dimethanediyl]bis(5,5-dimethylimidazolidine-2,4-dione)](/img/structure/B11083380.png)
![4-[(2-Oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B11083393.png)
![4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate](/img/structure/B11083394.png)
![3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzoic acid](/img/structure/B11083404.png)
![N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11083405.png)

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11083423.png)
